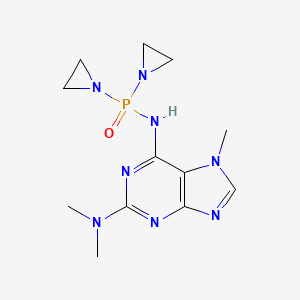
Pumitepa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pumitepa is a purine derivative known for its potential as an antineoplastic agent. It is characterized by its molecular formula C12H19N8OP and is recognized for its ability to cause DNA damage and cell cycle arrest through alkylation . This compound has been patented by the All-Union Scientific-Research Chemical-Pharmaceutical Institute for its cancerolytic properties .
Preparation Methods
The synthesis of Pumitepa involves several steps, starting with the preparation of the purine derivative. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: Functional groups such as aziridinyl and dimethylamino groups are introduced through nucleophilic substitution reactions.
Phosphorylation: The final step involves the phosphorylation of the purine derivative to form this compound.
Chemical Reactions Analysis
Pumitepa undergoes several types of chemical reactions, including:
Alkylation: This compound can alkylate DNA, leading to DNA damage and cell cycle arrest.
Oxidation and Reduction: These reactions are less common for this compound but may occur under specific conditions.
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly involving its aziridinyl groups.
Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pumitepa has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical properties and reactivity, particularly its ability to alkylate DNA.
Biology: In biological research, this compound is used to study the effects of DNA damage and cell cycle arrest on cellular processes.
Industry: While industrial applications are less common, this compound’s unique properties make it a candidate for further research and development in pharmaceutical manufacturing.
Mechanism of Action
The exact mechanism of action of Pumitepa is not fully elucidated, but it is believed to work through alkylation, causing DNA damage and cell cycle arrest . This process involves the formation of covalent bonds between this compound and DNA, leading to the disruption of DNA replication and transcription. The molecular targets of this compound include DNA and various proteins involved in the cell cycle.
Comparison with Similar Compounds
Pumitepa can be compared with other similar compounds, such as:
Thiotepa: Another alkylating agent used in cancer treatment. Unlike this compound, Thiotepa is more commonly used and has a well-documented mechanism of action.
Mitomycin C: An antineoplastic antibiotic that also causes DNA cross-linking and damage. Mitomycin C is known for its broad-spectrum activity against various cancers.
Cyclophosphamide: A widely used alkylating agent with a different mechanism of activation and broader clinical applications.
This compound’s uniqueness lies in its specific purine derivative structure and its potential for targeted DNA alkylation, making it a promising candidate for further research in cancer therapy.
Properties
CAS No. |
42061-52-9 |
|---|---|
Molecular Formula |
C12H19N8OP |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |
InChI |
InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |
InChI Key |
KAEVHZSIYLATMK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
Synonyms |
2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


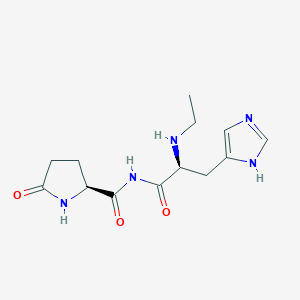

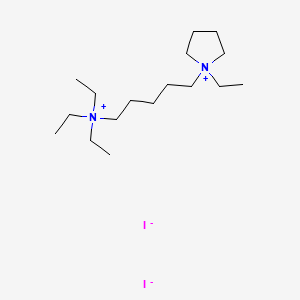
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
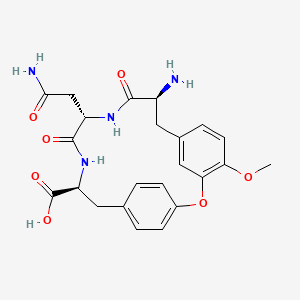
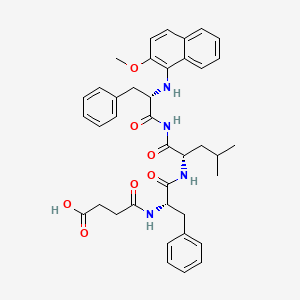
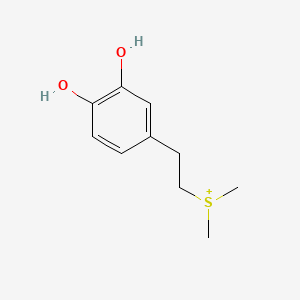
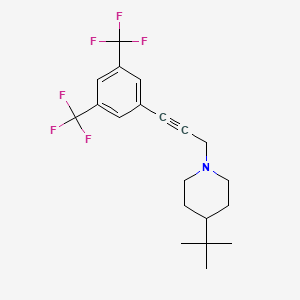
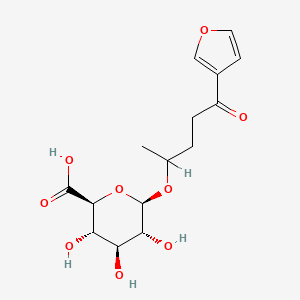


![1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1210471.png)
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
